molecular formula C23H20BrN3O2S2 B306045 N-(4-bromophenyl)-2-{[5,6-dimethyl-3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(4-bromophenyl)-2-{[5,6-dimethyl-3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Número de catálogo B306045
Peso molecular: 514.5 g/mol
Clave InChI: ISUKCFWMTUINPP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-bromophenyl)-2-{[5,6-dimethyl-3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide, commonly known as BPTES, is a small molecule inhibitor that targets the metabolic enzyme glutaminase (GLS). GLS plays a crucial role in cancer cell metabolism by catalyzing the conversion of glutamine to glutamate, which is then used for energy production and biosynthesis. Inhibition of GLS by BPTES has been shown to impair cancer cell growth and proliferation, making it a promising target for cancer therapy.

Mecanismo De Acción

BPTES binds to the allosteric site of N-(4-bromophenyl)-2-{[5,6-dimethyl-3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide, causing a conformational change that inhibits its activity. This leads to a decrease in the production of glutamate, which is essential for cancer cell metabolism. As a result, cancer cells are unable to proliferate and survive, making BPTES a promising therapeutic option for cancer treatment.
Biochemical and physiological effects:
BPTES has been shown to have selective toxicity towards cancer cells, with minimal effects on normal cells. This is likely due to the high metabolic demand of cancer cells, which makes them more dependent on glutamine metabolism. In addition, BPTES has been shown to induce autophagy in cancer cells, leading to cell death.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using BPTES in lab experiments is its specificity towards N-(4-bromophenyl)-2-{[5,6-dimethyl-3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide, which allows for targeted inhibition of cancer cell metabolism. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Direcciones Futuras

There are several future directions for research on BPTES. One area of interest is the development of more potent and selective N-(4-bromophenyl)-2-{[5,6-dimethyl-3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide inhibitors that can overcome the limitations of BPTES. Another area of interest is the investigation of potential combination therapies that can enhance the efficacy of BPTES in cancer treatment. Finally, the development of imaging agents that can detect N-(4-bromophenyl)-2-{[5,6-dimethyl-3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide activity in vivo could provide valuable information for the diagnosis and monitoring of cancer.

Métodos De Síntesis

The synthesis of BPTES involves several steps, starting with the reaction of 4-bromobenzenesulfonyl chloride with 2-aminothiophenol to form the corresponding sulfonamide. This is then reacted with 2-acetylamino-3-methylbenzoic acid to obtain the intermediate compound. The final step involves the reaction of the intermediate with 5,6-dimethyl-3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-2-thiol to yield BPTES.

Aplicaciones Científicas De Investigación

BPTES has been extensively studied in preclinical models of cancer, where it has shown promising results as a potential therapeutic agent. In vitro studies have demonstrated that BPTES effectively inhibits N-(4-bromophenyl)-2-{[5,6-dimethyl-3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide activity in various cancer cell lines, leading to a decrease in cell proliferation and survival. In vivo studies have also shown that BPTES can inhibit tumor growth in mouse models of cancer.

Propiedades

Nombre del producto

N-(4-bromophenyl)-2-{[5,6-dimethyl-3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Fórmula molecular

C23H20BrN3O2S2

Peso molecular

514.5 g/mol

Nombre IUPAC

N-(4-bromophenyl)-2-[5,6-dimethyl-3-(3-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C23H20BrN3O2S2/c1-13-5-4-6-18(11-13)27-22(29)20-14(2)15(3)31-21(20)26-23(27)30-12-19(28)25-17-9-7-16(24)8-10-17/h4-11H,12H2,1-3H3,(H,25,28)

Clave InChI

ISUKCFWMTUINPP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=C(C=C4)Br)SC(=C3C)C

SMILES canónico

CC1=CC(=CC=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=C(C=C4)Br)SC(=C3C)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.